molecular formula C16H26N6O2 B7096049 tert-butyl N-[(3R)-1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate

tert-butyl N-[(3R)-1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate

Cat. No.: B7096049
M. Wt: 334.42 g/mol
InChI Key: BFXUBBXJTGYIHH-ZGTCLIOFSA-N
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Description

tert-Butyl N-[(3R)-1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, a pyrrolidine ring, and a tetrazole moiety

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-16(2,3)24-15(23)17-13-8-9-21(11-13)14-18-19-20-22(14)10-12-6-4-5-7-12/h4,6,12-13H,5,7-11H2,1-3H3,(H,17,23)/t12?,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXUBBXJTGYIHH-ZGTCLIOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=NN2CC3CCC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=NN2CC3CCC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[(3R)-1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tetrazole moiety: This step often involves the use of azide and nitrile compounds under specific conditions to form the tetrazole ring.

    Attachment of the cyclopent-2-en-1-ylmethyl group: This can be done through alkylation reactions.

    Formation of the tert-butyl carbamate group: This is typically achieved by reacting the amine group with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl N-[(3R)-1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and tetrazole moieties.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[(3R)-1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tetrazole moiety can mimic carboxylate groups, allowing the compound to interact with biological targets that recognize carboxylates. The pyrrolidine ring can provide additional binding interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

tert-Butyl N-[(3R)-1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate: This compound features a similar carbamate group but differs in the substituents on the cyclopentane ring.

    tert-Butyl carbamate: A simpler compound with a tert-butyl carbamate group, lacking the additional complexity of the pyrrolidine and tetrazole moieties.

    Cyclopentyl tetrazole derivatives: Compounds with a cyclopentyl group and a tetrazole moiety, but without the pyrrolidine ring and carbamate group.

The uniqueness of this compound lies in its combination of these functional groups, which can provide distinct chemical and biological properties.

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